![molecular formula C6H14N2O2S B1518553 2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione CAS No. 1153064-63-1](/img/structure/B1518553.png)
2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione
Overview
Description
APTES is an aminosilane frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . It can also be used for covalent attaching of organic films to metal oxides such as silica and titania .
Synthesis Analysis
APTES has been used in the synthesis of materials . For instance, it has been used in the synthesis of gold nanoparticles anchored on silica substrate . In this process, APTES acted both as a functionalizing agent—anchoring metal ion on substrate—as well as a non-conventional reducing agent by heat treatment .Molecular Structure Analysis
The linear formula of APTES is H2N(CH2)3Si(OC2H5)3 . It has a molecular weight of 221.37 .Chemical Reactions Analysis
APTES has been used as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces .Physical And Chemical Properties Analysis
APTES is a liquid with a boiling point of 217 °C/760 mmHg (lit.) and a density of 0.946 g/mL at 25 °C (lit.) .Scientific Research Applications
Biosensing Applications
The compound is frequently used for surface functionalization in the development of biosensors . The silanization process with 2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione on oxide surfaces is beneficial due to its bifunctional nature and low cost . This process is crucial for having a stable surface and effectively immobilizing the bioreceptors, which leads to the improved repeatability and sensitivity of the biosensor .
2. Surface Modification of Metal Oxide Nanoparticles 2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione has been extensively used as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces . The introduction of amine (NH2) enhances their dispersibility and anti-bacterial property .
Electrochemical Sensors
The compound has direct applications in electrochemical sensors . The modification of MONPs with 2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione provides a linkage for numerous organic, inorganic, or biochemical attachments that are essential to these sensors .
Catalysts
2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione-modified MONPs have applications in catalysts . The compound provides a stable and effective surface for catalyst immobilization .
Pickering Emulsions
The compound is used in the formation of Pickering emulsions . These are emulsions that are stabilized by solid particles which adsorb onto the interface between the two phases .
Affinity Chromatography
2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione acts as an adsorbent for affinity chromatography . This technique is used to separate biochemical mixtures based on a highly specific interaction between antigen and antibody, enzyme and substrate, receptor and ligand, or protein and nucleic acid .
7. Immunohistochemical and In Situ Hybridization Procedures The compound is used to prepare positively charged slides suitable for use with various immunohistochemical and in situ hybridization procedures . These techniques are used for detecting specific proteins or nucleic acids in cells or tissues .
Biomedical Applications
2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione modifications of MONPs have unique biomedical applications . These include drug delivery, contaminants removal, and medical imaging .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets
Mode of Action
It is likely that the compound interacts with its targets through noncovalent interactions, similar to other aminopropyl-containing compounds . These interactions may lead to changes in the activity or conformation of the target molecules.
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including those involved in cell survival, apoptosis, autophagy, and necroptosis
Pharmacokinetics
Similar compounds have been shown to reach maximum concentration within minutes after administration, with a short half-life
Result of Action
Similar compounds have been shown to reduce blood loss in animal models
Action Environment
Similar compounds have been shown to be stable under various conditions
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(1,1-dioxo-1,2-thiazolidin-2-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c7-3-1-4-8-5-2-6-11(8,9)10/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMKUGXOTUQNIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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